Leucylglutamine
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Overview
Description
Leucylglutamine is a dipeptide composed of the amino acids leucine and glutamine. It is an organic compound belonging to the class of dipeptides, which are formed by the linkage of two alpha-amino acids through a peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucylglutamine can be synthesized through peptide coupling reactions. One common method involves the use of amino acid derivatives, such as N-protected leucine and glutamine, which are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using amino acid ester acyltransferases. For example, L-alanine methyl ester hydrochloride and L-glutamine can be used as substrates in the presence of α-amino acid ester acyltransferase. The reaction is carried out at a pH of 7.0-9.0 and a temperature of 20-40°C .
Chemical Reactions Analysis
Types of Reactions
Leucylglutamine undergoes various chemical reactions, including hydrolysis, deamidation, and peptide bond formation. Hydrolysis of this compound can be catalyzed by proteolytic enzymes, resulting in the cleavage of the peptide bond and the release of leucine and glutamine .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.
Deamidation: Chemical deamidation using acid or alkali treatment, or enzymatic deamidation using glutaminases.
Major Products Formed
Hydrolysis: Leucine and glutamine.
Deamidation: Ammonia and glutamate.
Scientific Research Applications
Leucylglutamine has several scientific research applications:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Investigated for its potential role in enhancing immune function and promoting muscle recovery.
Nutrition: Studied for its potential benefits in sports nutrition and as a dietary supplement.
Industry: Utilized in the food industry to enhance flavor and improve the functional properties of proteins.
Mechanism of Action
Leucylglutamine exerts its effects through various mechanisms:
Metabolism: This compound is hydrolyzed to leucine and glutamine, which are then utilized in metabolic pathways.
Immune Function: Glutamine, a component of this compound, plays a crucial role in maintaining the integrity of the gastrointestinal tract and supporting immune cell function.
Muscle Recovery: Leucine, another component, is known to stimulate muscle protein synthesis and promote recovery after exercise.
Comparison with Similar Compounds
Leucylglutamine can be compared with other dipeptides such as alanylglutamine and glycylglutamine:
Alanylglutamine: Similar to this compound, alanylglutamine is used in medical nutrition and sports supplements.
Glycylglutamine: Another dipeptide with applications in biochemistry and nutrition.
This compound stands out due to its unique combination of leucine and glutamine, which provides both muscle recovery benefits and immune support .
Properties
Molecular Formula |
C11H21N3O4 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18) |
InChI Key |
JYOAXOMPIXKMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
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